Methyl butyrate

Overview

Description

Preparation Methods

Methyl butyrate can be synthesized through the esterification of butyric acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or para-toluene-sulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. Industrially, this compound can also be produced by distillation from essential oils of vegetable origin .

Chemical Reactions Analysis

Methyl butyrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to produce butyric acid and other oxidation products.

Reduction: Reduction of this compound can yield butanol and other reduced products.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . The major products formed from these reactions are butyric acid, methanol, and butanol .

Scientific Research Applications

Food Industry Applications

Flavoring Agent

Methyl butyrate is widely used in the food industry as a flavoring agent due to its fruity aroma reminiscent of apples and pineapples. It is commonly employed in the production of beverages, candies, and baked goods to enhance flavor profiles .

Emulsifiers and Modified Triacylglycerols

In food processing, this compound serves as a key component in the synthesis of modified triacylglycerols and emulsifiers. These compounds are essential for improving texture and stability in various food products .

| Application | Description |

|---|---|

| Flavoring Agent | Used in beverages and candies for fruity flavor |

| Emulsifiers | Enhances texture and stability in food products |

| Modified Triacylglycerols | Improves fat composition in processed foods |

Pharmaceutical Applications

Biocatalysis

this compound is utilized in pharmaceutical applications as a substrate for biocatalysis. Lipases from various microorganisms (e.g., Aspergillus species) have been employed to synthesize this compound efficiently through enzymatic reactions. This method is advantageous due to its specificity and mild reaction conditions .

Pharmacokinetic Studies

Recent studies have developed high-performance liquid chromatography methods to quantify this compound in biological samples, facilitating pharmacokinetic research. This application is crucial for understanding the metabolism and effects of drugs containing this compound derivatives .

Industrial Applications

Solvent Properties

this compound is used as a solvent for various resins, including ethylcellulose and nitrocellulose. Its solvent properties make it valuable in the production of lacquers, adhesives, and coatings .

Combustion Studies

Research has explored the use of this compound as a surrogate fuel for biodiesel combustion studies. However, due to its short-chain length, it does not replicate the combustion characteristics of larger fatty acid methyl esters effectively .

Nutritional Applications

Muscle Mass Preservation

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of this compound, has gained attention for its role in preserving muscle mass, particularly in critically ill patients or those undergoing severe stress conditions. Studies indicate that HMB supplementation can help mitigate muscle wasting and improve recovery outcomes .

| Nutritional Benefit | Description |

|---|---|

| Muscle Mass Preservation | Aids in preventing muscle loss during illness |

| Recovery Enhancement | Supports recovery from surgery or trauma |

Case Study 1: Flavor Enhancement

A study evaluated the impact of this compound on the sensory characteristics of fruit-flavored beverages. Results indicated a significant improvement in consumer preference when this compound was included at optimal concentrations.

Case Study 2: Biocatalysis Efficiency

Research demonstrated that lipase from Rhizopus oryzae could achieve over 90% conversion efficiency when synthesizing this compound under optimized conditions (temperature, substrate concentration). This highlights the potential for industrial-scale applications of enzymatic processes using this compound .

Mechanism of Action

The mechanism of action of methyl butyrate involves its interaction with various molecular targets and pathways. For instance, it can undergo hydrolysis to release butyric acid, which is known to have several biological effects, including acting as an agonist at free fatty acid receptors and inhibiting histone deacetylase enzymes . These interactions can influence cellular processes such as gene expression and energy metabolism .

Comparison with Similar Compounds

Methyl butyrate is similar to other esters such as ethyl butyrate, methyl acetate, and methyl propionate . its unique fruity odor and specific chemical properties make it particularly valuable in the flavor and fragrance industry . Unlike some other esters, this compound is also used as a surrogate fuel in combustion studies, although it is not ideal for replicating the behavior of larger fatty acid methyl esters found in biodiesel .

Biological Activity

Methyl butyrate, an ester of butyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the realms of immunomodulation, muscle metabolism, and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

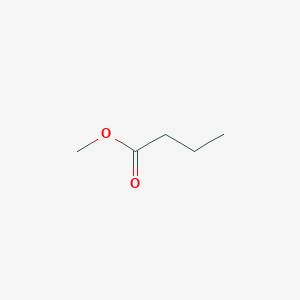

Chemical Structure and Properties

This compound (C5H10O2) is a short-chain fatty acid ester, characterized by its pleasant fruity aroma. It is commonly used in food flavoring and fragrance applications. Its structure is derived from butyric acid, which plays a significant role in various biological processes.

Biological Activities

1. Immunomodulatory Effects

This compound has been shown to have immunomodulatory properties. Research indicates that it can enhance the activity of immune cells, particularly macrophages. A study demonstrated that butyrate exposure during macrophage differentiation leads to long-lasting antimicrobial activity without negatively impacting phagocytosis or inflammatory cytokine production .

Table 1: Effects of this compound on Immune Function

| Study | Subject | Key Findings |

|---|---|---|

| Schulthess et al. (2018) | Macrophages | Enhanced antimicrobial function; reduced glycolytic capacity |

| ResearchGate (2023) | Mesenchymal Stem Cells | Increased Treg proliferation when primed with HMB |

2. Muscle Metabolism and Performance

This compound, particularly in its beta-hydroxy-beta-methylbutyrate (HMB) form, has been extensively studied for its effects on muscle metabolism and performance. HMB supplementation has been shown to increase fat-free mass and improve exercise performance among athletes .

Table 2: Effects of HMB Supplementation on Athletic Performance

| Parameter | Control Group | HMB Group |

|---|---|---|

| Fat-Free Mass (kg/m²) | 16.6 ± 1.4 | 17.0 ± 1.6* |

| Muscle Strength (1-RM Bench Press) | Increase by 5 lbs | Increase by 15 lbs |

| Time to Exhaustion (minutes) | Baseline | Increased significantly |

3. Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Studies have shown that it can enhance the production of reactive oxygen species (ROS) in macrophages, leading to improved bacterial clearance . The compound acts through mechanisms involving metabolic reprogramming and inhibition of mTOR pathways, which are crucial for autophagy and microbial clearance.

Case Studies

Case Study 1: HMB in Combat Sports Athletes

A randomized controlled trial involving combat sports athletes assessed the impact of HMB supplementation over 12 weeks. Results indicated significant improvements in aerobic capacity and body composition compared to placebo groups .

Case Study 2: Immunomodulation via this compound

In a study examining the effects of this compound on mesenchymal stem cells (MSCs), researchers found that priming MSCs with this compound under hypoxic conditions enhanced their immunosuppressive capabilities and regulatory T cell proliferation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl butyrate for high-purity yields in laboratory settings?

- Methodological Guidance : Use esterification reactions between methanol and butyric acid under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm ester formation. Purify via fractional distillation, ensuring removal of unreacted acids and solvents. Validate purity using spectroscopic methods (e.g., IR spectroscopy for characteristic ester C=O stretching at ~1740 cm⁻¹) .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures (e.g., combustion byproducts or biological samples)?

- Methodological Guidance : Employ inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) with soft ionization (e.g., Ar⁺-induced chemical ionization) to detect this compound as molecular ions (M⁺) or protonated ions ([M+H]⁺). For volatile organic compound (VOC) analysis, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) with high temporal resolution (≤0.25 s integration time) can resolve dynamic concentration changes .

Q. How should computational models be validated against experimental data for this compound’s electronic transitions?

- Methodological Guidance : Compare calculated electronic energy levels (e.g., using density functional theory (DFT)) with experimental UV-Vis spectra. For example, validate transitions such as 22a' → LUMO (theoretical: 5.816 eV) against experimental absorption peaks (Exp.: ~5.8 eV). Address discrepancies by refining basis sets or incorporating solvent effects .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s combustion kinetics, particularly ignition delay times?

- Methodological Guidance : Use microgravity drop towers to minimize buoyancy-driven flow interference, improving repeatability. Measure ignition delays under controlled oxygen concentrations and temperatures. Compare results with detailed kinetic mechanisms (e.g., this compound oxidation pathways) to identify rate-limiting steps. Note that normal-gravity experiments may introduce scatter due to convective effects .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound’s vibrational modes?

- Methodological Guidance : Perform anharmonic frequency calculations to account for mode coupling, which DFT often neglects. Cross-validate with high-resolution Raman or IR spectroscopy. For example, discrepancies in σ*(CH) stretching frequencies (e.g., 3s/σ* transitions) may arise from incomplete modeling of hyperconjugation effects .

Q. What are the limitations of this compound as a surrogate fuel in biodiesel combustion studies?

- Methodological Guidance : While this compound mimics short-chain fatty acid methyl esters (FAMEs), it fails to replicate the negative temperature coefficient (NTC) behavior and early CO₂ formation seen in longer-chain FAMEs. Use blended surrogates (e.g., this compound + methyl decanoate) to better approximate biodiesel combustion chemistry .

Q. How should researchers address gaps in this compound’s toxicological data for safe laboratory handling?

- Methodological Guidance : Follow OSHA 1910.132 guidelines: use solvent-resistant gloves (e.g., nitrile) and ensure emergency showers/eye wash stations are accessible. Store separately from oxidizers (e.g., chlorates) and strong acids/bases to prevent reactive hazards. Document exposure incidents with medical evaluations focusing on respiratory and dermal symptoms .

Q. Data Reporting and Reproducibility

Q. What standards should be followed when publishing this compound-related experimental data to ensure reproducibility?

- Methodological Guidance : Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Report synthesis details (catalyst concentration, reaction time, purification steps) in the main text or supplementary information.

- For computational studies, include basis sets, convergence criteria, and software versions.

- Avoid non-standard abbreviations (e.g., use "this compound" instead of "MB") to enhance clarity .

Q. How can kinetic models for this compound combustion be improved given limited experimental validation?

- Methodological Guidance : Incorporate shock tube or rapid compression machine data to refine high-temperature reaction rates. Use sensitivity analysis to prioritize uncertain reactions (e.g., H-abstraction from the methyl group). Collaborate with computational chemists to integrate ab initio transition state theory (TST) calculations .

Properties

IUPAC Name |

methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIQMZJEGPQKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047083 | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

623-42-7 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGX598508O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-139 °F (NTP, 1992), -85.8 °C, -95 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.